(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound Benzyl 3-(3,4,5-trimethoxybenzylidene)dithiocarbazate is a dithiocarbazate derivative that adopts an E conformation about the C=N bond . The trimethoxyphenyl group and the dithiocarbazate fragment lie almost in the same plane .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of the corresponding opened hydrazinecarbothioamides during gentle heating in absolute ethanol .Molecular Structure Analysis
The crystal structure of related compounds has been characterized by single-crystal X-ray diffraction . The geometry around the zinc atom in one such compound is a distorted tetrahedron .Chemical Reactions Analysis
The title compound, a dithiocarbazate derivative, forms a three-dimensional supramolecular structure through N—H…S hydrogen bonds and C—H…O hydrogen bonds .Physical and Chemical Properties Analysis
The UV–Vis–NIR spectrum of a related compound showed high optical transparency of 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .Mechanism of Action
Target of Action
The compound, also known as (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate, primarily targets Caspase-3 , an enzyme that plays a crucial role in programmed cell death .
Mode of Action
The compound interacts with its target, Caspase-3, by inhibiting its activity . This inhibition prevents the enzyme from triggering apoptosis, or programmed cell death, thereby protecting cells from premature death .
Biochemical Pathways
The compound affects the apoptosis pathway, specifically the Caspase-3 mediated pathway . By inhibiting Caspase-3, the compound prevents the downstream effects of this pathway, which include the activation of other caspases and the ultimate destruction of the cell .
Result of Action
The inhibition of Caspase-3 by the compound results in a decrease in apoptosis, or programmed cell death . This can protect cells from premature death, which may be beneficial in certain pathological conditions where excessive cell death is a problem .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Additionally, the presence of other molecules can influence the compound’s efficacy.
Future Directions
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-8-9-16-17(13-15)31-18(21(16)25)10-14-11-19(27-3)22(29-5)20(12-14)28-4/h8-13H,6-7H2,1-5H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKDVZOEQSQTJ-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.